Phenyl 4-benzamidobenzoate

Lipophilicity Drug Discovery ADME

Researchers often face uncertainty in scaffold geometry, derailing computational modeling and SAR studies. This compound eliminates that risk with a published single-crystal X-ray structure, providing an unambiguous ground-state geometry for docking and lead optimization. - Validated Scaffold: Directly referenced in peer-reviewed studies for synthesizing potent SENP1 inhibitors, reducing de novo design time. - Predictable Reactivity: Well-documented ester chemistry and a defined lipophilicity profile (XLogP: 4.4) ensure reproducible synthetic outcomes. - Supply Chain Assurance: High-purity material available for immediate shipment, supporting reliable multi-step synthesis without variability.

Molecular Formula C20H15NO3
Molecular Weight 317.3 g/mol
CAS No. 78079-48-8
Cat. No. B14438961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl 4-benzamidobenzoate
CAS78079-48-8
Molecular FormulaC20H15NO3
Molecular Weight317.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC3=CC=CC=C3
InChIInChI=1S/C20H15NO3/c22-19(15-7-3-1-4-8-15)21-17-13-11-16(12-14-17)20(23)24-18-9-5-2-6-10-18/h1-14H,(H,21,22)
InChIKeyJUEYHRBGSNOJMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl 4-Benzamidobenzoate: Chemical Identity & Characterization


Phenyl 4-benzamidobenzoate (CAS 78079-48-8), also known as Benzoic acid, 4-(benzoylamino)-, phenyl ester, is a synthetic aromatic ester with the molecular formula C₂₀H₁₅NO₃ and a molecular weight of 317.34 g/mol . This compound is characterized by a central benzamide core flanked by two phenyl rings, one of which forms the ester moiety [1]. Its unique structure, confirmed by single-crystal X-ray diffraction, reveals a nearly planar molecular geometry with a torsion angle of -179(2)° for the C(4)-C(7)-C(8)-C(9) segment [2]. This rigid, aromatic scaffold, with a calculated XLogP of 4.4 and a topological polar surface area of 55.4 Ų, underpins its utility as both a versatile building block in organic synthesis and a potential pharmacophore in medicinal chemistry [3].

Structure confirmed by single-crystal XRD
Calculated lipophilic profile suitable for permeability studies
Aromatic ester scaffold for diverse synthesis

Phenyl 4-Benzamidobenzoate: Procurement Risk and Analog Differentiation


The specific ester substitution at the 4-position of the benzamidobenzoate core in phenyl 4-benzamidobenzoate (CAS 78079-48-8) dictates a unique set of physicochemical and biological properties that cannot be replicated by seemingly similar analogs . Unlike its closely related derivatives, such as the free acid (4-benzamidobenzoic acid) or its methyl, ethyl, and methoxyphenyl esters, the target compound occupies a precise balance of lipophilicity and steric bulk [1]. This balance is critical for its role as a scaffold in drug discovery, where even minor alterations to the ester group can significantly impact target binding affinity, membrane permeability, and metabolic stability [2]. Substituting this compound without rigorous comparative validation risks introducing unwanted variability in synthetic pathways, altering reaction kinetics, or, in a biological context, failing to reproduce reported activity profiles .

Free acid analog has significantly different solubility and permeability profile; may not replicate behavior.
Methyl or ethyl esters alter steric bulk and lipophilicity, shifting SAR and binding affinity.
Phenyl ester group is integral to reported SENP1 inhibitor scaffold; simpler esters lack activity precedent.

Phenyl 4-Benzamidobenzoate: Evidence-Based Selection Guide


Lipophilicity Profile: Quantifying Hydrophobic Advantage

Phenyl 4-benzamidobenzoate (CAS 78079-48-8) exhibits a significantly higher lipophilicity compared to its non-esterified analog, 4-benzamidobenzoic acid, a critical differentiator for applications requiring membrane permeability or organic-phase solubility [1]. The target compound's calculated partition coefficient (XLogP) is 4.4, whereas the free acid (4-benzamidobenzoic acid) is substantially more polar due to its carboxylic acid group, resulting in a much lower logP and reduced passive membrane diffusion potential [2]. This quantification highlights a clear divergence in physicochemical behavior.

Lipophilicity Profile
Class-level
XLogP 4.4 (target) vs. free acid: substantially lower logP
Reported lipophilicity context; may support membrane permeability assay interpretation.
Calculated partition coefficient; experimental logP not provided.
Lipophilicity Drug Discovery ADME

Structural Confirmation: Crystallographically Defined Scaffold

The precise three-dimensional structure of phenyl 4-benzamidobenzoate (CAS 78079-48-8) has been unambiguously determined by single-crystal X-ray diffraction, providing a validated benchmark for computational modeling and structure-activity relationship (SAR) studies [1]. This is a definitive advantage over many structurally related analogs for which published crystal structures may not be available. The analysis reveals a nearly planar molecular geometry with a torsion angle of -179(2)°, and its crystal packing is mediated by well-defined intermolecular interactions [2].

Structural Confirmation
Method context
Single-crystal XRD structure determined (Acta Cryst. E, 2010); many analogs lack published crystal structures.
Supports identity confirmation and computational modeling fit.
Torsion angle -179(2)° indicates near-planar geometry.
Structural Biology Crystallography Quality Control

SENP1 Inhibition: Foundational Scaffold for Anticancer Leads

Phenyl 4-benzamidobenzoate (CAS 78079-48-8) serves as the parent core from which highly potent Sentrin-specific protease 1 (SENP1) inhibitors are derived, demonstrating its critical role in generating viable drug leads for prostate cancer [1]. Specifically, the 2-(4-chlorophenyl)-2-oxoethyl 4-benzamidobenzoate derivative series (compounds 8d and 8e) emerged as some of the most potent small-molecule SENP1 inhibitors identified to date, underscoring the scaffold's unique utility [2]. While the parent compound itself is not the optimized inhibitor, its structural framework is essential for the activity of these derivatives, a claim that cannot be made for simpler benzamides or benzoate esters.

SENP1 Inhibition Scaffold
Class-level
Scaffold for reported nanomolar SENP1 inhibitors (derivatives 8d, 8e); simpler benzamides show lower activity.
Supports SENP1 probe development for cancer research.
Activity demonstrated in derivatives, not parent compound.
Medicinal Chemistry Cancer Research Protease Inhibition

Phenyl 4-Benzamidobenzoate: Research Applications from Evidence


Medicinal Chemistry: SENP1 Inhibitor Development for Prostate Cancer

Procure phenyl 4-benzamidobenzoate (CAS 78079-48-8) as a validated core scaffold for synthesizing and optimizing novel SENP1 inhibitors. The 2012 study by Chen et al. provides a clear SAR roadmap, demonstrating that derivatives of this compound can achieve potent SENP1 inhibition, making it a strategic choice for medicinal chemists targeting this enzyme in prostate cancer [1]. Utilizing this specific scaffold reduces the synthetic burden of de novo design and allows researchers to build directly upon established, published activity data.

Structural Biology & Computational Chemistry: Defined Scaffold for Docking

Select phenyl 4-benzamidobenzoate (CAS 78079-48-8) for molecular docking or structure-based drug design projects where a high-confidence, experimentally determined 3D structure is required. The availability of its single-crystal X-ray structure (Kim et al., 2010) provides an unambiguous starting geometry for computational workflows [2]. This eliminates the uncertainty associated with using computationally generated conformers and ensures that in silico predictions are based on a true ground-state molecular geometry.

Chemical Synthesis: Versatile Building Block for Complex Molecules

Use phenyl 4-benzamidobenzoate (CAS 78079-48-8) as a reliable intermediate in multi-step organic syntheses. Its well-defined structure and commercially available starting materials make it a predictable and reproducible building block . Unlike less characterized analogs, its chemical behavior and handling are well-documented in the literature, reducing the risk of unforeseen side reactions during synthesis and simplifying purification steps.

Application
Selection Property
Validation Focus
SENP1 inhibitor lead discovery for prostate cancer research
Privileged scaffold with published SAR
Enzymatic and cellular SENP1 activity assays
Molecular docking and computational chemistry
Experimentally determined crystal structure
Accurate starting geometry for docking
Multi-step organic synthesis
Reproducible synthetic intermediate
Reaction predictability and purification ease

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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